molecular formula C14H24Cl2N2O2 B2645111 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride CAS No. 1030020-85-9

2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride

Cat. No.: B2645111
CAS No.: 1030020-85-9
M. Wt: 323.26
InChI Key: SXACRQSGDNMUAO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride is a tertiary amine salt characterized by a dimethoxyphenyl aromatic ring and a pyrrolidine moiety. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for pharmacological and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-17-13-6-5-11(9-14(13)18-2)12(10-15)16-7-3-4-8-16;;/h5-6,9,12H,3-4,7-8,10,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXACRQSGDNMUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCCC2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Formation of Final Product: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the aromatic ring or the amine group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to quinones, while reduction could yield various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Phenyl Ethylamine Derivatives

Example : Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, CAS 62-31-7)

  • Structural Differences :
    • Dopamine HCl has hydroxyl (-OH) groups at the 3,4 positions of the phenyl ring, whereas the target compound has methoxy (-OCH₃) groups.
    • Dopamine lacks the pyrrolidine substituent present in the target compound.
  • Functional Implications: Hydroxyl groups in dopamine confer higher polarity and lower lipophilicity compared to methoxy groups, influencing blood-brain barrier permeability and receptor binding kinetics . The pyrrolidine group in the target compound may enhance affinity for sigma-1 receptors or monoamine transporters, a hypothesis supported by the activity of other pyrrolidine-containing amines .

Dimethoxyphenyl-Containing Compounds

Example: 2-(3,4-Dimethoxyphenyl)-7-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (from )

  • Structural Differences: The pyrido-pyrimidinone core distinguishes this compound from the ethanamine backbone of the target molecule. Both share the 3,4-dimethoxyphenyl group, but the additional dimethylamino-pyrrolidine substituent in the example may broaden its pharmacological profile (e.g., kinase inhibition) .
  • Functional Implications: The ethanamine structure in the target compound likely favors rapid cellular uptake, whereas the pyrido-pyrimidinone derivative’s rigidity may enhance target specificity.

Tertiary Amines with Diverse Substituents

Example : Diphenhydramine Hydrochloride (Benzhydramine Hydrochloride, CAS 147-24-0)

  • Structural Differences: Diphenhydramine contains a diphenylmethoxy group and a dimethylaminoethanol backbone, contrasting with the dimethoxyphenyl-pyrrolidine structure of the target compound.

Dihydrochloride Salts with Heterocyclic Moieties

Example : 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride (CAS 1523571-16-5)

  • Structural Differences :
    • The thiadiazole ring in this compound replaces the pyrrolidine and dimethoxyphenyl groups of the target molecule.
  • Functional Implications: Thiadiazoles are known for antimicrobial or anticancer activity, whereas the target compound’s structure aligns more with neuromodulatory applications .

Data Table: Key Features of Compared Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Applications
Target Compound 3,4-Dimethoxyphenyl, pyrrolidine Not provided CNS modulation, research
Dopamine HCl (CAS 62-31-7) 3,4-Dihydroxyphenyl, ethylamine 189.64 Neurotransmission, therapy
Diphenhydramine HCl (CAS 147-24-0) Diphenylmethoxy, dimethylaminoethanol 291.82 Antihistamine, sedative
2-(1,3,4-Thiadiazol-2-yl)ethanamine diHCl Thiadiazole, ethylamine 202.11 Antimicrobial, anticancer

Research Findings and Hypotheses

  • Methoxy vs.
  • Pyrrolidine vs. Piperidine/Thiadiazole : The pyrrolidine ring may confer selectivity for adrenergic or dopaminergic receptors, whereas piperidine/thiadiazole derivatives often target enzymes or ion channels .
  • Dihydrochloride Salts : The salt form improves solubility but may reduce oral bioavailability compared to freebase analogues, a trade-off observed in diphenhydramine and similar drugs .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine dihydrochloride is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.33668 g/mol
  • CAS Number : 1030020-85-9

1. Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activities. For instance, derivatives of piperidine have shown promise in inducing apoptosis in various cancer cell lines. A study demonstrated that a related compound displayed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .

2. Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Specifically, it may interact with neurotransmitter systems, particularly those involving acetylcholine receptors. Some studies have indicated that piperidine derivatives can inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy . The inhibition of AChE leads to increased levels of acetylcholine, potentially enhancing cognitive function.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown variable efficacy against bacterial pathogens. In vitro studies have highlighted that certain piperidine derivatives possess activity against ESKAPE pathogens, which are known for their resistance to multiple antibiotics . However, specific data on the activity of this compound against these pathogens remains limited.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : Interaction with muscarinic acetylcholine receptors could mediate both neuroprotective and neurotoxic effects depending on the context and concentration .
  • Enzyme Inhibition : As noted, AChE inhibition is a crucial mechanism for enhancing cholinergic transmission in neurodegenerative conditions .
  • Cytotoxic Mechanisms : Induction of apoptosis through mitochondrial pathways may be a significant factor in its anticancer activity.

Case Studies and Research Findings

StudyFindings
Study on Piperidine DerivativesDemonstrated cytotoxicity against cancer cell lines; potential for drug development .
Neuropharmacological AnalysisShowed inhibition of AChE; implications for Alzheimer's treatment .
Antimicrobial ScreeningRelated compounds showed activity against resistant bacterial strains; further research needed for specificity .

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